2-Amino-2-pyridin-2-ylpropanenitrile
Description
2-Amino-2-pyridin-2-ylpropanenitrile (CAS: 39919-70-5) is a nitrile-containing pyridine derivative characterized by a central propanenitrile backbone substituted with an amino group and a pyridinyl ring at the 2-position. Its systematic name is 2-(5-Aminopyridin-2-yl)-2-methylpropanenitrile, with synonyms including 5-amino-α,α-dimethyl-2-pyridineacetonitrile and 2-(5-amino-2-pyridyl)-2-methylpropanenitrile . Structurally, it combines a rigid pyridine ring with a nitrile functional group, conferring unique reactivity in organic synthesis, particularly as a precursor for heterocyclic compounds.
Properties
CAS No. |
142554-58-3 |
|---|---|
Molecular Formula |
C8H9N3 |
Molecular Weight |
147.18 g/mol |
IUPAC Name |
2-amino-2-pyridin-2-ylpropanenitrile |
InChI |
InChI=1S/C8H9N3/c1-8(10,6-9)7-4-2-3-5-11-7/h2-5H,10H2,1H3 |
InChI Key |
ZKORBTZBSYQUKO-UHFFFAOYSA-N |
SMILES |
CC(C#N)(C1=CC=CC=N1)N |
Canonical SMILES |
CC(C#N)(C1=CC=CC=N1)N |
Synonyms |
2-Pyridineacetonitrile,alpha-amino-alpha-methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical distinctions between 2-amino-2-pyridin-2-ylpropanenitrile and structurally related compounds:
Electronic and Steric Effects
- Electron-withdrawing groups: The nitrile in 2-amino-2-pyridin-2-ylpropanenitrile deactivates the pyridine ring, reducing electrophilic substitution reactivity compared to 5-amino-2-chloropyridine, where chlorine exerts a weaker electron-withdrawing effect .
- Steric hindrance: Methyl groups in 2-amino-2-pyridin-2-ylpropanenitrile hinder access to the nitrile group, contrasting with the unhindered 2-(3-aminopyridin-2-yl)acetonitrile, which reacts more readily with bulky reagents .
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